Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the reaction of 2-pyridyl-imines with trimethyl phosphite in dimethylformamide (DMF) at room temperature. This reaction yields the desired compound with a high yield of 73-76% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Schiemann reaction, which is widely used for the synthesis of fluorine-containing aromatic compounds, could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation or photocatalysis strategies are commonly used.
Substitution: Nucleophiles are typically used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, such as pantothenate synthetase, which is crucial for the survival of certain bacteria . This inhibition disrupts essential biological processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Fluoroimidazoles: These compounds also contain a fluorine atom and exhibit significant biological activities.
Uniqueness: Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H6FN3O2 |
---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
methyl 3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H6FN3O2/c1-14-8(13)6-7(9)12-3-2-10-4-5(12)11-6/h2-4H,1H3 |
InChI Key |
YOIYOLPSPCTJIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C=CN=CC2=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.